molecular formula C21H21NO3 B6292018 (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate CAS No. 885954-56-3

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate

Cat. No.: B6292018
CAS No.: 885954-56-3
M. Wt: 335.4 g/mol
InChI Key: YVEPXWYMGAQBLY-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group attached to a 4-oxoazepane-1-carboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate typically involves the reaction of fluorenylmethanol with 4-oxoazepane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with aromatic systems, while the 4-oxoazepane-1-carboxylate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-oxoazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-15-6-5-12-22(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEPXWYMGAQBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363867
Record name 1-Fmoc-4-oxoazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-53-9
Record name 1-Fmoc-4-oxoazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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